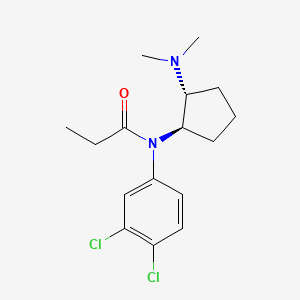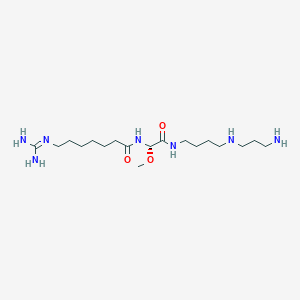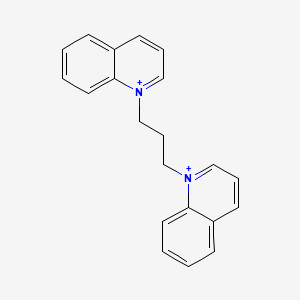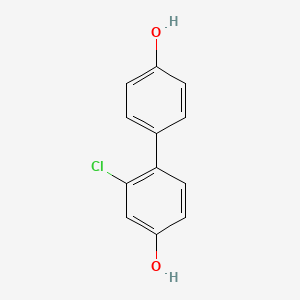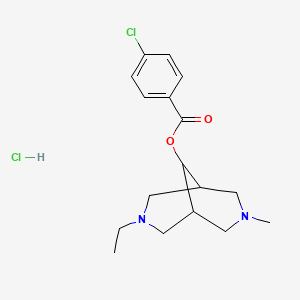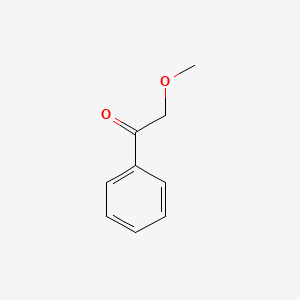
2-Methoxyacetophenone
概述
描述
2-Methoxyacetophenone, also known as 2-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a colorless to slightly yellow liquid with a characteristic sweet, floral odor. This compound is commonly used as a fragrance ingredient in perfumes and as a flavoring agent in the food industry. It is also utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
Target of Action
It’s worth noting that similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Methoxyacetophenone may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It’s known that secondary metabolites, like this compound, often play roles in various biochemical pathways, serving as a buffering zone into which excess carbon and nitrogen can be shunted to form an inactive part of primary metabolism .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting oxidized low-density lipoprotein-induced monocyte adhesion to vascular endothelial cells .
生化分析
Biochemical Properties
2-Methoxyacetophenone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and medicinal chemistry. The compound’s interactions with enzymes and proteins are not extensively documented, but its reactivity with nucleophiles like nitrogen and oxygen suggests potential interactions with various biomolecules in biological systems.
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Its structural similarity to other acetophenones suggests it may influence cell signaling pathways, gene expression, and cellular metabolism. Acetophenones are known to interact with cellular receptors and enzymes, potentially affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The compound’s carbonyl group is highly reactive, allowing it to form reversible hemiketals with oxygen nucleophiles and irreversible oximes with nitrogen nucleophiles . These interactions can lead to enzyme inhibition or activation, altering cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are influenced by temperature and pH. The compound is relatively stable under standard conditions but can degrade over time when exposed to high temperatures or acidic/basic environments . Long-term studies on its effects on cellular function are limited, but its reactivity suggests potential impacts on cellular homeostasis and metabolism.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Like other acetophenones, it is likely to exhibit dose-dependent effects, with higher doses potentially leading to toxicity or adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases, which facilitate the compound’s conversion to more water-soluble metabolites for excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilicity allows it to cross cell membranes easily, affecting its distribution profile.
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Its chemical properties suggest it may localize to cellular compartments rich in lipids, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles, influencing its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions
2-Methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methoxy-1-phenylethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxy-1-phenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used
科学研究应用
2-Methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including chalcones and flavonoids.
Biology: It serves as a precursor in the synthesis of biologically active compounds with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and agrochemicals .
相似化合物的比较
2-Methoxyacetophenone can be compared with other methoxy-substituted acetophenones, such as:
- 3-Methoxyacetophenone
- 4-Methoxyacetophenone
- 2-Hydroxyacetophenone
- 4-Hydroxyacetophenone
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, the position of the methoxy group affects the compound’s electronic properties and its ability to participate in various chemical reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds .
属性
IUPAC Name |
2-methoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDGUSDBCARGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193778 | |
| Record name | alpha-Methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-52-1 | |
| Record name | 2-Methoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxyacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methoxyacetophenone?
A1: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound. These include:
Q3: What is known about the stability of this compound under various conditions?
A3: While specific stability studies under various conditions are not extensively detailed in the provided research, it is used as a photosensitizer in several studies. [, , , ] This implies a degree of stability under UV irradiation conditions, at least for the duration of the experiments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

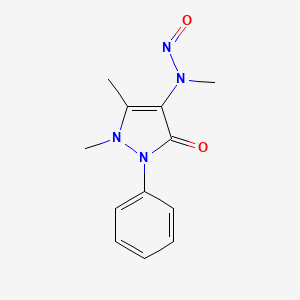
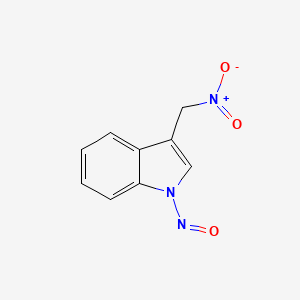

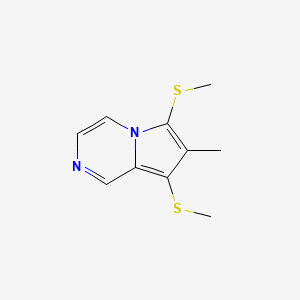
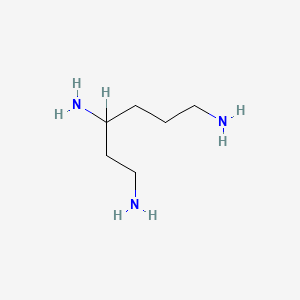
![[1-(aminomethyl)cyclohexyl]methanamine;oxalate;platinum(2+)](/img/structure/B1211492.png)
